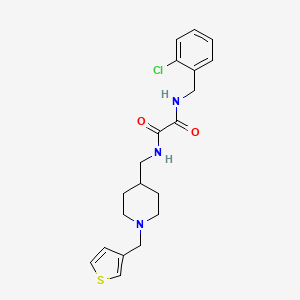

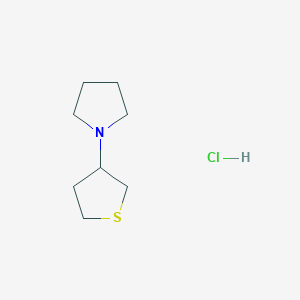

![molecular formula C17H24N2O2 B2646038 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol CAS No. 338392-20-4](/img/structure/B2646038.png)

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol” is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The indole ring is substituted at the 2-position with a methyl group and at the 4-position with an oxy group linked to a 3-piperidino-2-propanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole ring is a versatile moiety that can undergo a variety of chemical reactions . The piperidino group could also participate in reactions, particularly if it is deprotonated to form a piperidinyl anion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indole ring and the piperidino group could influence its solubility, melting point, and other properties .Scientific Research Applications

Synthesis and Chemical Properties

- The compound of interest, due to its structural similarity to compounds explored in research, has been utilized in various synthetic pathways. For instance, the synthesis of 1′-methylspiro[3H-indole-3,n'-piperidines] from 1-methyl-n-piperidinecarbaldehydes by the Fischer reaction demonstrates the compound's potential in generating complex heterocyclic structures which could be of interest in developing new chemical entities with possible pharmacological activities (Benito et al., 1987).

Neuroprotective Applications

- A derivative of the compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has shown potent and selective N-methyl-D-aspartate (NMDA) antagonist properties, suggesting its use as a neuroprotective agent. It protects cultured hippocampal neurons from glutamate toxicity, indicating its potential application in neurodegenerative disease research (Chenard et al., 1995).

Organocatalytic Asymmetric Synthesis

- The compound has been utilized in organocatalytic asymmetric Michael-Michael cascade reactions for the construction of highly functionalized N-fused piperidinoindoline derivatives. This demonstrates its role in facilitating the synthesis of complex molecules with significant enantioselectivity, highlighting its importance in asymmetric synthesis and the development of chiral drugs (Zhao et al., 2014).

Corrosion Inhibition

- A related field of study involves the use of 3-amino alkylated indoles, which include structural motifs similar to the compound , as corrosion inhibitors for mild steel in acidic environments. This application underscores the versatility of the compound's structural class in both pharmaceutical and industrial contexts (Verma et al., 2016).

Anticancer Activity

- In the realm of anticancer research, derivatives synthesized through microwave-assisted procedures have shown efficacy against various cancer cell lines. This suggests the potential for compounds within this chemical class to serve as leads for the development of new anticancer agents (Hadiyal et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Many indole derivatives are biologically active, which could potentially pose risks if not handled properly . Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, developing more efficient synthetic routes, and studying its physical and chemical properties . The indole moiety is a versatile scaffold in medicinal chemistry, and there is ongoing interest in developing new indole derivatives with improved properties and activities .

properties

IUPAC Name |

1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-13-10-15-16(18-13)6-5-7-17(15)21-12-14(20)11-19-8-3-2-4-9-19/h5-7,10,14,18,20H,2-4,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVRWMUZLYYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396636 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

611204-94-5 |

Source

|

| Record name | 1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2645955.png)

![2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide](/img/structure/B2645958.png)

![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)

![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]quinoxaline](/img/structure/B2645964.png)

![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)

![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)